molecular formula C8H8N2O2S B14508011 3,5-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 64572-03-8

3,5-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14508011
CAS No.: 64572-03-8
M. Wt: 196.23 g/mol
InChI Key: RDMCECHQIVHPLV-UHFFFAOYSA-N
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Description

3,5-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with a suitable diketone under acidic conditions to form the thienopyrimidine core. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation. The compound’s ability to interfere with DNA synthesis and repair mechanisms contributes to its cytotoxic effects .

Comparison with Similar Compounds

  • 5,6-Dimethylthieno[2,3-d]pyrimidine-4(3H)-thione
  • 6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one

Comparison: 3,5-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound has shown higher potency in certain biological assays, making it a promising candidate for further development .

Properties

CAS No.

64572-03-8

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

3,5-dimethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H8N2O2S/c1-4-3-13-6-5(4)7(11)10(2)8(12)9-6/h3H,1-2H3,(H,9,12)

InChI Key

RDMCECHQIVHPLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C(=O)N(C(=O)N2)C

Origin of Product

United States

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